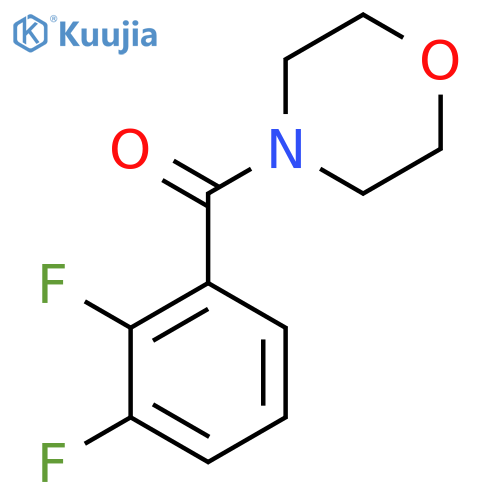Cas no 351038-43-2 ((2,3-Difluorophenyl)(morpholino)methanone)

351038-43-2 structure
商品名:(2,3-Difluorophenyl)(morpholino)methanone
CAS番号:351038-43-2
MF:C11H11F2NO2
メガワット:227.20735001564
MDL:MFCD00543905
CID:5079421
(2,3-Difluorophenyl)(morpholino)methanone 化学的及び物理的性質
名前と識別子
-
- (2,3-difluorophenyl)(morpholino)methanone
- STK765360
- (2,3-difluorophenyl)(morpholin-4-yl)methanone
- (2,3-Difluorophenyl)(morpholino)methanone
-
- MDL: MFCD00543905
- インチ: 1S/C11H11F2NO2/c12-9-3-1-2-8(10(9)13)11(15)14-4-6-16-7-5-14/h1-3H,4-7H2
- InChIKey: CODUWGGYIDMCLK-UHFFFAOYSA-N
- ほほえんだ: FC1C(=CC=CC=1C(N1CCOCC1)=O)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 256
- トポロジー分子極性表面積: 29.5
- 疎水性パラメータ計算基準値(XlogP): 1.2
(2,3-Difluorophenyl)(morpholino)methanone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB559842-10 g |
(2,3-Difluorophenyl)(morpholino)methanone; . |
351038-43-2 | 10g |
€806.80 | 2023-04-13 | ||
| Aaron | AR021QMH-5g |
(2,3-Difluorophenyl)(morpholino)methanone |
351038-43-2 | 95% | 5g |
$534.00 | 2025-02-12 | |
| Aaron | AR021QMH-1g |
(2,3-Difluorophenyl)(morpholino)methanone |
351038-43-2 | 95% | 1g |
$178.00 | 2025-02-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1263380-5g |
(2,3-Difluorophenyl)(morpholino)methanone |
351038-43-2 | 98% | 5g |
¥3312.00 | 2024-05-17 | |
| abcr | AB559842-5 g |
(2,3-Difluorophenyl)(morpholino)methanone; . |
351038-43-2 | 5g |
€495.20 | 2023-04-13 | ||
| abcr | AB559842-10g |
(2,3-Difluorophenyl)(morpholino)methanone; . |
351038-43-2 | 10g |
€956.90 | 2025-02-17 | ||
| abcr | AB559842-500mg |
(2,3-Difluorophenyl)(morpholino)methanone; . |
351038-43-2 | 500mg |
€143.80 | 2023-08-31 | ||
| abcr | AB559842-25g |
(2,3-Difluorophenyl)(morpholino)methanone; . |
351038-43-2 | 25g |
€1829.20 | 2025-02-17 | ||
| abcr | AB559842-1 g |
(2,3-Difluorophenyl)(morpholino)methanone; . |
351038-43-2 | 1g |
€174.00 | 2023-04-13 | ||
| abcr | AB559842-500 mg |
(2,3-Difluorophenyl)(morpholino)methanone; . |
351038-43-2 | 500MG |
€143.80 | 2023-04-13 |
(2,3-Difluorophenyl)(morpholino)methanone 関連文献
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
351038-43-2 ((2,3-Difluorophenyl)(morpholino)methanone) 関連製品
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
推奨される供給者
Amadis Chemical Company Limited
(CAS:351038-43-2)(2,3-Difluorophenyl)(morpholino)methanone

清らかである:99%
はかる:5g
価格 ($):408.0